molecular formula C5H11N3O2 B15223717 (Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide

Katalognummer: B15223717
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: SITHLABUOSXLLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide is a chemical compound with a unique structure that includes an oxime group and an isopropylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide typically involves the reaction of an appropriate precursor with hydroxylamine. One common method is the reaction of an isopropylacetamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 0-25°C to ensure the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cefdinir: A cephalosporin antibiotic with a similar oxime group.

    Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Another compound with a hydroxyimino group.

Uniqueness

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropylamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.

Eigenschaften

Molekularformel

C5H11N3O2

Molekulargewicht

145.16 g/mol

IUPAC-Name

(2Z)-2-amino-2-hydroxyimino-N-propan-2-ylacetamide

InChI

InChI=1S/C5H11N3O2/c1-3(2)7-5(9)4(6)8-10/h3,10H,1-2H3,(H2,6,8)(H,7,9)

InChI-Schlüssel

SITHLABUOSXLLI-UHFFFAOYSA-N

Isomerische SMILES

CC(C)NC(=O)/C(=N/O)/N

Kanonische SMILES

CC(C)NC(=O)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.